molecular formula C13H10F3N3O2S B2861056 N-{[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]carbonyl}-N'-phenylurea CAS No. 320420-60-8

N-{[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]carbonyl}-N'-phenylurea

Cat. No.: B2861056
CAS No.: 320420-60-8
M. Wt: 329.3
InChI Key: SPXHZKMEELELFR-UHFFFAOYSA-N
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Description

N-{[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]carbonyl}-N'-phenylurea: is an organic compound featuring a 1,3-thiazole ring substituted with trifluoromethyl and methyl groups, connected to a phenylurea moiety. This compound is of particular interest in both industrial and research applications due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Synthesis of the Thiazole Ring:

    • Starting with 2-methyl-4-(trifluoromethyl)-1,3-thiazole, the compound can be synthesized through cyclization of thioamides with α-haloketones under mild conditions.

  • Formation of the Phenylurea Moiety:

    • This involves the reaction of phenyl isocyanate with suitable amines under an inert atmosphere, typically at ambient temperatures.

    • Example Reaction:

      • Phenyl isocyanate + Amine → N-phenylurea

  • Coupling of Thiazole and Phenylurea:

    • The final step involves coupling the synthesized thiazole derivative with phenylurea using carbodiimide coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of catalytic amounts of DMAP (4-dimethylaminopyridine).

Industrial Production Methods:

  • In an industrial setting, these reactions are optimized for higher yields and purity. Continuous flow reactors and automated systems can be employed to control reaction parameters precisely, ensuring consistent production on a large scale.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

  • Oxidation and Reduction:

    • The compound can undergo oxidative processes forming corresponding sulfoxides and sulfones, depending on the reagents used such as hydrogen peroxide or m-chloroperbenzoic acid.

    • Reduction reactions using agents like LiAlH4 can target specific functional groups, potentially reducing the urea moiety.

  • Substitution:

    • Halogenation using NBS (N-bromosuccinimide) can lead to substitution on the thiazole ring, especially in the presence of light or radical initiators.

    • Nucleophilic substitution at the carbonyl carbon of the urea moiety is another pathway, often catalyzed by bases or nucleophiles.

Common Reagents and Conditions:

  • Oxidative reagents: Hydrogen peroxide, m-chloroperbenzoic acid

  • Reducing agents: Lithium aluminum hydride

  • Halogenation agents: N-bromosuccinimide

  • Base catalysts: Sodium hydride

Major Products Formed from These Reactions:

  • Sulfoxides, sulfones, halogenated thiazole derivatives, and various substituted urea products.

Scientific Research Applications

Chemistry:

  • The compound serves as a precursor in the synthesis of more complex molecules, aiding in the study of reaction mechanisms and chemical synthesis strategies.

Biology and Medicine:

  • In drug discovery, it acts as a lead compound for developing pharmaceuticals targeting specific enzymes or receptors, given its thiazole core known for bioactivity.

  • Used in the synthesis of bioactive molecules with potential antimicrobial, anticancer, and anti-inflammatory properties.

Industry:

  • Employed as an intermediate in the manufacture of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

Mechanism:

  • The compound typically acts by interfering with biological pathways involving its thiazole core or urea moiety. These moieties can form strong hydrogen bonds and pi-pi stacking interactions with biological targets.

Molecular Targets and Pathways:

  • Enzymes such as protein kinases, where it can inhibit phosphorylation processes.

  • DNA and RNA interactions due to its planar structure, potentially disrupting nucleic acid functions.

Comparison with Similar Compounds

  • 2-Methylthiazole derivatives

  • Phenylurea compounds with different substituents

  • Trifluoromethyl-substituted heterocycles

Conclusion

N-{[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]carbonyl}-N'-phenylurea: is a versatile compound with a unique structure that makes it valuable in various scientific and industrial applications. Its complex synthesis, diverse reactivity, and potential biological activities highlight its importance in research and development across multiple fields.

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Biological Activity

N-{[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]carbonyl}-N'-phenylurea, with the CAS number 320420-61-9, is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

  • Molecular Formula : C14H9F6N3O2S
  • Molecular Weight : 397.3 g/mol
  • Chemical Structure : The compound features a thiazole ring with trifluoromethyl and carbonyl substituents, which contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies. Key findings include:

Antimicrobial Activity

  • Mechanism of Action : The compound exhibits bactericidal properties against several bacterial strains. It inhibits protein synthesis and affects nucleic acid and peptidoglycan production pathways .
  • Minimum Inhibitory Concentration (MIC) :
    • Effective against Gram-positive bacteria with MIC values ranging from 15.625 to 125 μM for different strains .
    • Shows moderate-to-good antibiofilm activity against Methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (SE), with MBIC values between 31.108–124.432 μg/mL .

Anticancer Activity

Studies have indicated that compounds similar to this compound may exhibit cytotoxic effects on cancer cell lines. The precise mechanisms remain under investigation, but preliminary data suggest the involvement of apoptosis pathways.

Case Studies

  • Study on Antimicrobial Efficacy : A comprehensive study demonstrated that the compound effectively reduced biofilm formation by up to 90% in Candida tropicalis and showed significant inhibition against Enterococcus faecalis and Staphylococcus aureus .
  • In Vitro Testing : In vitro assays have confirmed the compound's ability to disrupt established biofilms and inhibit planktonic growth of pathogenic bacteria, highlighting its potential as a therapeutic agent in treating biofilm-associated infections.

Data Tables

Biological Activity Tested Strains MIC (μM) MBIC (μg/mL)
AntistaphylococcalStaphylococcus aureus15.625 - 62.562.216 - 124.432
AntienterococcalEnterococcus faecalis62.5 - 12531.108 - 62.216
AntifungalCandida tropicalisNot specifiedUp to 90% reduction

Properties

IUPAC Name

2-methyl-N-(phenylcarbamoyl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O2S/c1-7-17-10(13(14,15)16)9(22-7)11(20)19-12(21)18-8-5-3-2-4-6-8/h2-6H,1H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXHZKMEELELFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C(=O)NC(=O)NC2=CC=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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